2-(Benzyloxy)pentyl propanoate
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Overview
Description
2-(Benzyloxy)pentyl propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound features a benzyloxy group attached to a pentyl chain, which is further esterified with propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)pentyl propanoate typically involves the esterification of 2-(Benzyloxy)pentanol with propanoic acid. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the reactants under reflux in the presence of the acid catalyst to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of azeotropic distillation can help remove water formed during the esterification process, thereby shifting the equilibrium towards the ester product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)pentyl propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(Benzyloxy)pentanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst. Basic hydrolysis, or saponification, uses a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.
Major Products Formed
Hydrolysis: 2-(Benzyloxy)pentanol and propanoic acid.
Reduction: 2-(Benzyloxy)pentanol.
Transesterification: A different ester and alcohol, depending on the reacting alcohol.
Scientific Research Applications
2-(Benzyloxy)pentyl propanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)pentyl propanoate involves its hydrolysis in biological systems to release 2-(Benzyloxy)pentanol and propanoic acid. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. The released alcohol and acid can then participate in various metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.
Isopropyl butanoate: An ester with a similar structure, used in perfumes and flavoring agents.
Uniqueness
2-(Benzyloxy)pentyl propanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and potential biological activities. The benzyloxy group can participate in additional reactions, such as electrophilic aromatic substitution, which is not possible with simpler esters like ethyl acetate or methyl butyrate.
Properties
Molecular Formula |
C15H22O3 |
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Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-phenylmethoxypentyl propanoate |
InChI |
InChI=1S/C15H22O3/c1-3-8-14(12-18-15(16)4-2)17-11-13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12H2,1-2H3 |
InChI Key |
GTHNWOMRHDRCSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(COC(=O)CC)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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